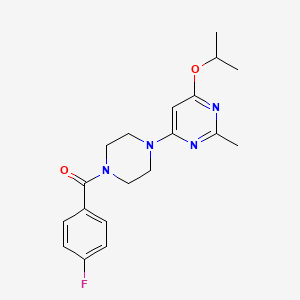

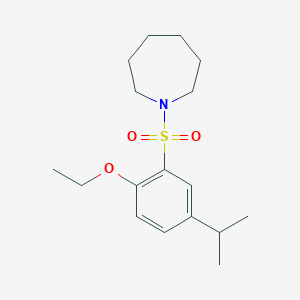

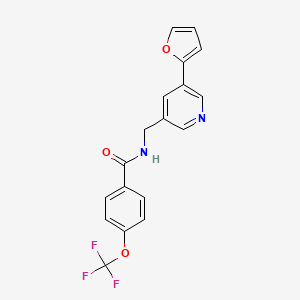

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in the literature. For instance, a synthetic route to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide is described, which involves a key step of basic cyclization to produce a 3-cyano-4-hydroxyquinoline intermediate . Although the target compound is not mentioned, the methods described could potentially be adapted for the synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the target compound would likely feature a tetrahydroquinoline core, a cyclopropanecarbonyl group, and a p-tolyloxy acetamide moiety. The structure analysis would involve determining the conformation and stereochemistry of the tetrahydroquinoline and cyclopropane rings, as well as the orientation of the p-tolyloxy group. However, specific details on the molecular structure analysis are not provided in the papers .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of the target compound. However, they do discuss reactions related to quinoline derivatives, such as the photochemically induced cyclization of N-[2-(o-styryl)phenylethyl]acetamides . This information could be useful in predicting the reactivity of the tetrahydroquinoline moiety in the target compound, as well as potential photochemical reactions it may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would include its melting point, boiling point, solubility, and stability. These properties are influenced by the functional groups present in the molecule. While the papers do not provide data on the specific compound , they do offer insights into the properties of structurally similar compounds, which could be used as a reference for making educated guesses about the properties of the target compound .

Applications De Recherche Scientifique

Structural Aspects and Properties

Research into the structural aspects and properties of amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has been conducted to understand their gel formation capabilities and crystal structures. These studies highlight the importance of molecular structure in determining the physical properties and potential applications of these compounds in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).

Synthesis of Constrained Derivatives

The synthesis of constrained derivatives like 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases innovative approaches in organic synthesis. These compounds represent a novel class of molecules with potential applications in medicinal chemistry and drug development (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Cyclization Techniques and Derivatives Synthesis

Research into cyclization techniques has led to the development of various pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. Such studies are crucial for advancing synthetic methodologies that can be applied in the synthesis of complex molecules for pharmaceutical research (Lu & Shi, 2007).

Antiproliferative Activities

The synthesis and evaluation of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives for their antiproliferative activities against various human cancer cell lines highlight the therapeutic potential of such compounds. This area of research is indicative of the ongoing efforts to discover new anticancer agents (Chen et al., 2013).

Siderophore Activity

Studies on the synthesis of siderophore-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine and their growth-promoting ability in microbial iron-transport systems demonstrate the application of these compounds in addressing microbial growth and development. Such research contributes to the understanding of microbial nutrition and may have applications in agriculture and biotechnology (Dolence, Lin, Miller, & Payne, 1991).

Propriétés

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-4-9-19(10-5-15)27-14-21(25)23-18-8-11-20-17(13-18)3-2-12-24(20)22(26)16-6-7-16/h4-5,8-11,13,16H,2-3,6-7,12,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXPXSHNTUIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)